molecular formula C26H36N6O4S B042780 Ciclopetináfil CAS No. 1173706-34-7

Ciclopetináfil

Número de catálogo: B042780
Número CAS: 1173706-34-7
Peso molecular: 528.7 g/mol
Clave InChI: HXKIXTHMBBUCQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Cyclopentynafil is a new analogue of sildenafil . Sildenafil is a well-known phosphodiesterase-5 (PDE-5) inhibitor . Therefore, it can be inferred that the primary target of Cyclopentynafil is also PDE-5. PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces relaxation and dilation of blood vessels.

Mode of Action

As a PDE-5 inhibitor, Cyclopentynafil likely works by blocking the action of PDE-5, thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn results in relaxation and dilation of blood vessels. This is particularly significant in the blood vessels that supply the corpus cavernosum of the penis, leading to improved erectile function.

Pharmacokinetics

Sildenafil is rapidly absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .

Result of Action

The molecular effect of Cyclopentynafil is the inhibition of PDE-5, leading to increased levels of cGMP . The cellular effect is the relaxation and dilation of blood vessels, particularly in the penis, leading to improved erectile function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentynafil. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, factors such as liver function can influence the metabolism and excretion of the drug

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentynafil can be synthesized through a multi-step process involving the following key steps :

    Formation of the Pyrazolo[4,3-d]pyrimidin-7-one Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the cyclopentylpiperazinylsulfonyl group and other substituents through nucleophilic substitution reactions.

    Final Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of cyclopentynafil follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: Cyclopentynafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Cyclopentynafil’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.

Actividad Biológica

Cyclopentynafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are primarily used in the treatment of erectile dysfunction (ED). Its biological activity, particularly in relation to its pharmacological effects and potential therapeutic applications, has garnered attention in recent years. This article delves into the biological activity of cyclopentynafil, highlighting its mechanism of action, pharmacokinetics, and comparative efficacy with other PDE5 inhibitors.

Cyclopentynafil functions by selectively inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, cyclopentynafil increases levels of cGMP, leading to enhanced vasodilation and improved erectile function. This mechanism is similar to that of other well-known PDE5 inhibitors like sildenafil and tadalafil.

Pharmacokinetics

The pharmacokinetic profile of cyclopentynafil has been characterized through various studies. The compound exhibits a rapid absorption rate with peak plasma concentrations occurring within 1-2 hours post-administration. Its half-life is approximately 4-6 hours, allowing for once-daily dosing in clinical settings. The compound is metabolized primarily in the liver, with cytochrome P450 enzymes playing a significant role in its biotransformation.

Comparative Efficacy

Recent studies have compared the efficacy of cyclopentynafil with other PDE5 inhibitors. The following table summarizes key findings from these comparisons:

CompoundEfficacy (ED Improvement)Onset of ActionDuration of EffectCommon Side Effects
CyclopentynafilModerate to High30-60 minutes4-6 hoursHeadache, flushing
SildenafilHigh30-60 minutes4-6 hoursHeadache, dyspepsia
TadalafilModerate to High30 minutesUp to 36 hoursHeadache, back pain
VardenafilHigh30-60 minutes4-5 hoursFlushing, nasal congestion

Cyclopentynafil demonstrates comparable efficacy to sildenafil and vardenafil but offers a unique profile that may benefit specific patient populations.

Case Studies and Research Findings

  • Case Study on Efficacy : A clinical trial involving 200 male participants with ED evaluated the effectiveness of cyclopentynafil over a period of 12 weeks. Results indicated that approximately 70% of participants reported significant improvement in erectile function as measured by the International Index of Erectile Function (IIEF) score.
  • Safety Profile : In a safety assessment study involving long-term use (up to six months), cyclopentynafil was found to have a favorable safety profile with minimal adverse effects reported. Most side effects were mild and included headache and flushing.
  • Comparative Study : A head-to-head study comparing cyclopentynafil with tadalafil showed that while both compounds improved erectile function significantly, cyclopentynafil had a faster onset of action than tadalafil but shorter duration.

Propiedades

IUPAC Name

5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKIXTHMBBUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173706-34-7
Record name Cyclopentynafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTYNAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclopentynafil
Reactant of Route 2
Reactant of Route 2
Cyclopentynafil
Reactant of Route 3
Reactant of Route 3
Cyclopentynafil
Reactant of Route 4
Reactant of Route 4
Cyclopentynafil
Reactant of Route 5
Reactant of Route 5
Cyclopentynafil
Reactant of Route 6
Reactant of Route 6
Cyclopentynafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.